4-Methoxyphenethylamine

MAO selectivity Monoamine oxidase Neurochemistry

4-Methoxyphenethylamine (4-MPEA, CAS 55-81-2), also known as O-methyltyramine, is a substituted phenethylamine derivative characterized by a single para-methoxy group on the phenyl ring. It is a clear, colorless to slightly yellow liquid with a density of 1.031 g/mL at 20 °C and a boiling point of 138–140 °C at 20 mmHg.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 55-81-2
Cat. No. B056431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenethylamine
CAS55-81-2
Synonyms2-(4-Methoxyphenyl)ethanamine;  2-(4-Methoxyphenyl)ethylamine;  2-(p- Methoxyphenyl)ethylamine;  4-Methoxy-β-phenethylamine;  4-Methoxy-β-phenylethylamine;  4-Methoxybenzeneethanamine;  4-Methoxyphenethylamine;  4-Methoxyphenylethylamine;  Homoanisylamine; 
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCN
InChIInChI=1S/C9H13NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7,10H2,1H3
InChIKeyLTPVSOCPYWDIFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyphenethylamine (CAS 55-81-2): Key Physicochemical Properties and Role as a Regioselective Phenethylamine Scaffold


4-Methoxyphenethylamine (4-MPEA, CAS 55-81-2), also known as O-methyltyramine, is a substituted phenethylamine derivative characterized by a single para-methoxy group on the phenyl ring [1]. It is a clear, colorless to slightly yellow liquid with a density of 1.031 g/mL at 20 °C and a boiling point of 138–140 °C at 20 mmHg . As a positional isomer within the methoxyphenethylamine class, its specific substitution pattern dictates its distinct physicochemical behavior and unique regioselective interaction with biological targets, including monoamine oxidase (MAO) and cytochrome P450 2D6 [2]. This compound serves as a key synthetic intermediate and a functional probe in medicinal chemistry and neuroscience research.

Why 4-Methoxyphenethylamine Cannot Be Directly Substituted by Other Phenethylamine Isomers or Congeners


Substitution of the methoxy group to the para position on the phenethylamine scaffold is not a generic modification; it fundamentally alters the compound's biochemical and synthetic utility compared to its meta (3-methoxy) isomer or the unsubstituted parent, phenethylamine. For example, while 4-MPEA acts as a specific substrate for MAO-B, the 3,4-dimethoxy derivative is common to both MAO-A and MAO-B [1]. Furthermore, the para-methoxy group uniquely drives an O-demethylation pathway by cytochrome P450 2D6 to yield dopamine, a property not shared by hydroxy analogs which exhibit 12-fold weaker binding [2]. These functional differences render simple interchange with other phenethylamines impossible for applications requiring specific metabolic or receptor-interaction outcomes.

Quantitative Differentiation of 4-Methoxyphenethylamine from Key Analogs: A Head-to-Head Evidence Guide


MAO-B Substrate Specificity of 4-MPEA versus the 3,4-Dimethoxy Analog

4-Methoxyphenethylamine (4-MPEA) is a specific substrate for the type B isoform of monoamine oxidase (MAO-B) in rat brain mitochondria, whereas its close analog, 3,4-dimethoxyphenethylamine, is a common substrate for both MAO-A and MAO-B. This selectivity provides a clear functional distinction for experiments targeting specific MAO isoforms [1].

MAO selectivity Monoamine oxidase Neurochemistry

MAO Inhibitory Profile of 4-MPEA Compared to Its β-Hydroxylated Derivative

4-MPEA and its N-methylated homologs inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine. In contrast, the related compound (±)-4-methoxy-β-hydroxyphenethylamine only inhibits deamination when tyramine is the substrate and fails to do so with tryptamine [1]. This demonstrates that a single hydroxyl group addition dramatically narrows the inhibitory scope.

MAO inhibition Monoamine oxidase Enzyme kinetics

P450 2D6 Binding Affinity: 4-Methoxyphenethylamine Shows Similar Binding to 3-Methoxy but Vastly Superior to 4-Hydroxy Congener

The spectral binding affinity of 4-methoxyphenethylamine for cytochrome P450 2D6 is similar to that of 3-methoxyphenethylamine, indicating that the position of the methoxy group does not significantly alter initial enzyme recognition. Crucially, however, the affinity of the 4-hydroxy analog (tyramine) is 12-fold weaker than that of the 3-hydroxy analog, a difference not observed between the methoxy isomers [1].

Cytochrome P450 Drug metabolism Enzyme binding

Metabolic Fate: 4-MPEA Undergoes O-Demethylation to Dopamine by P450 2D6

4-Methoxyphenethylamine undergoes sequential oxidation by P450 2D6, starting with O-demethylation followed by ring hydroxylation to form 3,4-dihydroxyphenethylamine (dopamine). This metabolic pathway is unique to the methoxy-substituted phenethylamines and represents one of the highest reported oxidation rates for any P450 2D6 substrate [1].

Cytochrome P450 Drug metabolism Dopamine synthesis

Receptor Interaction Profile: Low Potency Partial Agonist at TAAR1

4-MPEA acts as a very low-potency partial agonist at the human trace amine-associated receptor 1 (TAAR1), with an EC50 of 5,980 nM and an Emax of 106% [1]. This profile is distinct from many other phenethylamines and amphetamines, which often act as full agonists or have higher potency at this receptor.

TAAR1 Trace amine receptor GPCR pharmacology

Validated Application Scenarios for 4-Methoxyphenethylamine Based on Comparative Evidence


As a Specific MAO-B Substrate for Isoform-Selective Enzyme Studies

Employ 4-MPEA to selectively probe MAO-B activity in complex biological matrices such as brain mitochondrial preparations. Its specificity for MAO-B, in contrast to the dual MAO-A/B activity of the 3,4-dimethoxy analog, allows researchers to unambiguously attribute observed catalytic activity to the MAO-B isoform [1]. This is critical for studies investigating the distinct physiological roles of MAO-A and MAO-B in neurodegenerative diseases and psychiatric disorders.

As a Metabolic Probe for Cytochrome P450 2D6-Mediated O-Demethylation

Utilize 4-MPEA as a model substrate in in vitro assays to study the O-demethylation activity of cytochrome P450 2D6. Its high catalytic turnover and conversion to a measurable product (dopamine) make it an excellent tool for assessing P450 2D6 enzyme kinetics, screening for potential drug-drug interactions, or evaluating the impact of genetic polymorphisms on enzyme function [2].

As a Reference Compound for Studying Low-Efficacy TAAR1 Partial Agonism

In pharmacological screens aimed at identifying novel TAAR1 modulators, 4-MPEA serves as a valuable reference standard for partial agonism with low potency (EC50 ~6 µM) [3]. Its activity profile helps benchmark the efficacy and potency of other test compounds, particularly in distinguishing full agonists from partial agonists or in establishing baseline activity in functional assays.

As a Key Intermediate in the Synthesis of Ritodrine and Related β2-Agonists

4-MPEA is a documented intermediate in the synthesis of ritodrine, a selective β2-adrenergic receptor agonist used clinically as a tocolytic agent . Its utility in constructing the phenethylamine core of such molecules underscores its value in medicinal chemistry for developing novel adrenergic agents.

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